molecular formula C3H3N3O2 B020884 Azomycin CAS No. 527-73-1

Azomycin

Cat. No.: B020884
CAS No.: 527-73-1
M. Wt: 113.08 g/mol
InChI Key: YZEUHQHUFTYLPH-UHFFFAOYSA-N
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Description

and Streptomyces eurocidicus . It was the first nitroimidazole isolated from a natural source and exhibits antibiotic activity against gram-positive bacteria . Azomycin has been a significant compound in the development of other nitroimidazoles, which are used for various pharmaceutical applications.

Mechanism of Action

Target of Action

2-Nitroimidazole, also known as Azomycin, primarily targets anaerobic bacteria and certain parasites . The drug is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

The mode of action of 2-Nitroimidazole involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause DNA strand breaks, explaining their antimicrobial as well as mutagenic effect . The nitro group of these prodrugs is required for cytotoxicity .

Biochemical Pathways

Nitroimidazoles are prodrugs that are reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The nitro group is reduced, forming reactive radicals that damage DNA and proteins . It remains unclear if nitroimidazole reduction contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

2-Nitroimidazole is almost completely absorbed when given orally, with a bioavailability of over 90% . It is distributed widely in tissues with low protein binding (< 20%) and can cross the blood-brain barrier . It is extensively metabolized in the liver and excreted mainly in the urine .

Result of Action

The result of the action of 2-Nitroimidazole is the disruption of the DNA of susceptible bacteria and inhibition of the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents .

Action Environment

The action of 2-Nitroimidazole is influenced by the environment within the host organism. The drug is reductively activated in hypoxic cells, and then undergoes redox recycling or decomposes to toxic products . This makes it particularly effective against anaerobic bacteria and certain parasites, which thrive in low-oxygen environments .

Biochemical Analysis

Biochemical Properties

Azomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound exhibits radiosensitizing properties and can be used to increase the effectiveness of cancer radiotherapy . 2-Nitroimidazoles bearing hydrophilic substituents on the ring nitrogen, such as misonidazole and etanidazole, are particularly active as radiosensitizers .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to have potential mutagenic activity .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azomycin can be synthesized through biocatalysis using N-oxygenase enzymes. A novel N-oxygenase from Saccharothrix sp. has been characterized for its ability to transform 2-aminoimidazole into this compound . The enzyme exhibits optimal activity at pH 5.5 and 25°C, and site-directed mutations have been used to enhance its catalytic efficiency . Whole-cell biocatalysis has demonstrated a reaction conversion rate of 42% within 14 hours .

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysis due to its efficiency and environmentally friendly nature. The process utilizes whole-cell biocatalysis with engineered N-oxygenase enzymes to convert 2-aminoimidazole into this compound .

Chemical Reactions Analysis

Types of Reactions: Azomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group in this compound is a significant functional moiety that participates in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions typically involve specific pH levels and temperatures to optimize the enzyme activity .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may lead to the formation of nitroso compounds, while reduction reactions may produce amino derivatives .

Properties

IUPAC Name

2-nitro-1H-imidazole
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InChI

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUHQHUFTYLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060178
Record name 1H-Imidazole, 2-nitro-
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Molecular Weight

113.08 g/mol
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CAS No.

527-73-1, 36877-68-6
Record name 2-Nitroimidazole
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Record name Azomycin
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Record name Nitroimidazole
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Record name 1H-Imidazole, 2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action of Azomycin remains partially unclear, research suggests it targets ribonucleotide reductase in bacteria like Bacillus subtilis and Escherichia coli. [] This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. [] Inhibition of this enzyme ultimately leads to the suppression of DNA synthesis and bacterial growth. [] Additionally, this compound was found to inhibit the activity of the Salmonella enterica virulence regulator PhoP, affecting its transcriptional activity in a PhoQ- and aspartate phosphorylation-independent manner. [] This inhibition can hinder Salmonella's ability to survive within macrophages and cause infection. []

A: this compound, also known as 2-nitroimidazole, has the molecular formula C3H3N3O2 and a molecular weight of 113.09 g/mol. Detailed spectroscopic data, including NMR and IR spectra, can be found in publications focusing on its synthesis and characterization. [, , ]

A: While specific data on material compatibility isn't readily available in these research papers, the synthesis and formulation studies imply this compound's compatibility with various solvents and excipients. [, , , , ] Its stability under different conditions, particularly temperature and pH, needs further investigation for optimizing formulations and storage. [, , ]

A: this compound itself isn't primarily recognized for catalytic properties. Its applications primarily stem from its biological activity as an antibiotic and its role as a building block in synthesizing more complex molecules with potential therapeutic applications. [, , , , , ]

A: Yes, computational methods have been employed to investigate the structure-activity relationships (SAR) of this compound derivatives, particularly for developing hypoxia imaging agents. [, , , , ] These studies often utilize quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound analogs. [, , ]

A: Although specific stability data under varying conditions are limited in the provided research, studies highlight efforts to formulate this compound derivatives for improved delivery and efficacy. [, , , ] For example, encapsulating Iodothis compound Arabinofuranoside (IAZA) within galactose-based thermosensitive nanogels enhanced its delivery to hypoxic hepatocellular carcinoma cells. [] This approach also improved the radiosensitization of hypoxic cells compared to free IAZA. []

A: Numerous in vitro studies have explored the radiosensitizing potential of this compound and its derivatives, demonstrating their effectiveness in enhancing the cytotoxic effects of radiation on hypoxic tumor cells. [, , , , ] Animal models, particularly mice bearing EMT-6 tumors, have been widely employed to evaluate the biodistribution, pharmacokinetics, and tumor uptake of radiolabeled this compound derivatives for hypoxia imaging. [, , , , , ] While clinical trials are ongoing for some this compound-based imaging agents like [18F]FAZA, information about their clinical efficacy and safety profile is still under investigation. [, , ]

A: While the provided papers primarily focus on this compound's applications in hypoxia imaging and radiosensitization, resistance to nitroimidazoles, a class of compounds to which this compound belongs, is a documented concern, particularly in treating parasitic infections like trichomoniasis. [] Resistance mechanisms often involve decreased drug activation due to reduced nitroreductase activity, altered drug targets, and increased drug efflux. []

A: Researchers have explored various drug delivery systems to enhance the targeting and efficacy of this compound derivatives, particularly for hypoxic tumors. [, ] One promising approach involves encapsulating IAZA within galactose-based thermosensitive nanogels. [] These nanogels exploit the asialoglycoprotein receptor-mediated uptake mechanism to target hypoxic hepatocellular carcinoma cells specifically. [] This targeted delivery strategy aims to improve therapeutic efficacy while minimizing systemic toxicity. [, ]

A: Although this compound itself might not be a direct biomarker, its derivatives, especially radiolabeled ones, are valuable tools for diagnostic imaging, particularly for visualizing hypoxic tumors. [, , , , , ] These imaging agents exploit the preferential reduction and retention of nitroimidazoles in hypoxic environments, offering valuable information about tumor oxygenation status, a crucial factor in treatment planning and prognosis. [, , , , , ]

A: Various analytical techniques are crucial for studying this compound and its derivatives. High-performance liquid chromatography (HPLC) is frequently employed to measure the concentration of this compound and its analogs in biological samples like cells and tissues, aiding in understanding their uptake and metabolism. [, ] Radiolabeling techniques, using isotopes like iodine-125 (125I) or fluorine-18 (18F), are essential for tracking the biodistribution and tumor uptake of this compound derivatives in vivo, enabling non-invasive imaging studies. [, , , , , , ]

A: The provided research primarily focuses on the medicinal applications of this compound and its derivatives. Consequently, information regarding its environmental impact and degradation pathways is limited. [] Given its structural similarity to other nitroimidazole antibiotics, it is plausible that this compound might share similar environmental fates and potential concerns. [, ] Addressing these concerns would require dedicated research on its ecotoxicological effects and the development of appropriate mitigation strategies. [, ]

A: While specific details on the dissolution and solubility of this compound are limited in the provided research, these parameters are crucial for its bioavailability and overall efficacy. [] Formulation strategies, like encapsulation within nanogels or conjugation with hydrophilic moieties, aim to improve solubility and dissolution, ultimately enhancing the drug's delivery to the target site. [, ]

A: Analytical method validation is crucial for ensuring the reliability and accuracy of data generated during this compound research. While specific validation details aren't explicitly described in the provided research, standard procedures for validating analytical methods, particularly for pharmaceuticals, involve assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []

A: Information regarding the immunogenicity and immunological responses associated with this compound is limited in the provided research. []

A: this compound's interaction with drug transporters, specifically nucleoside transporters, has been investigated in several studies. [, , ] Research suggests that these interactions are highly dependent on the specific structural features of the this compound derivative. For instance, while some derivatives demonstrate an affinity for certain nucleoside transporters, others, like [18F]F-GAZ, exhibit limited interaction with glucose transporters. [, , , ] Modulating these interactions through structural modifications is crucial for optimizing drug delivery and therapeutic efficacy. [, , ]

A: While the provided research focuses on this compound's applications in hypoxia imaging and radiosensitization, information regarding its biocompatibility and biodegradability is limited. []

A: Effective this compound research necessitates a multidisciplinary approach, requiring expertise in organic synthesis, medicinal chemistry, pharmacology, and imaging technology. [] Access to well-equipped laboratories with capabilities for chemical synthesis, cell culture, animal studies, and radioisotope handling is crucial. [] Collaboration between academic institutions, pharmaceutical companies, and imaging centers is vital for translating research findings into clinical applications. [, ]

A: The discovery of this compound in 1953 from Streptomyces marked a significant milestone in the development of nitroimidazole antibiotics. [, ] Its identification as 2-nitroimidazole paved the way for the synthesis of numerous analogs, including metronidazole, a widely used antibiotic for treating anaerobic infections. [, ] While this compound's antibiotic potential has been somewhat overshadowed by its more potent derivatives, its use as a building block for synthesizing novel compounds with various therapeutic applications continues to be an active research area. [, , , , ]

A: this compound research, with its focus on hypoxia, has fostered collaborations between diverse scientific fields, including oncology, radiology, and pharmaceutical sciences. [] The development of this compound-based hypoxia imaging agents exemplifies this synergy, providing clinicians with valuable tools for cancer diagnosis, treatment planning, and monitoring therapeutic responses. [] Further exploration of this compound's potential in other areas, such as anti-virulence therapy and drug delivery, could lead to exciting discoveries and therapeutic advancements. [, ]

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